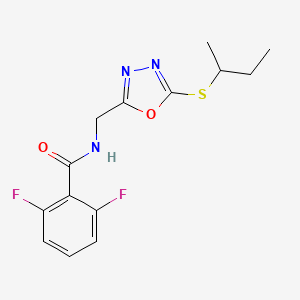

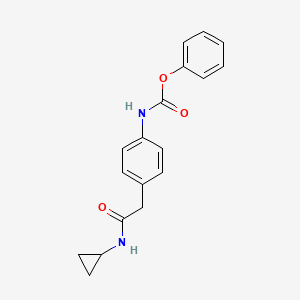

![molecular formula C17H17FN6O B2913696 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide CAS No. 2034532-15-3](/img/structure/B2913696.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

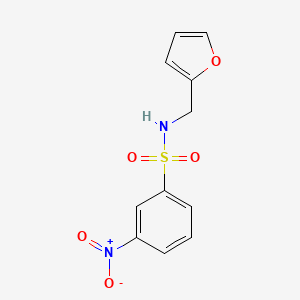

The compound is a complex organic molecule that includes a triazolo[4,3-a]pyrazine ring, a pyrrolidine ring, and a 2-fluorophenyl group. The exact properties and uses of this specific compound are not clear from the available information .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through nitrosation reactions . For example, the nitrosation of 1H-1-alkyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazoles leads to new 1H-1-alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, specific structural details were not found in the available resources .Scientific Research Applications

Synthesis and Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide and related compounds have been synthesized and investigated for various biological activities, demonstrating the broad potential of this chemical framework in scientific research. For instance, the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcase the application of such compounds in developing new insecticidal agents (Fadda et al., 2017). Furthermore, the modification of related compounds as PI3K inhibitors for anticancer effects highlights their therapeutic potential (Wang et al., 2015).

Molecular Probes and Pharmacological Studies

The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for the A2A adenosine receptor indicates the chemical's utility in creating selective antagonists for receptor studies, contributing to our understanding of receptor pharmacology and potential therapeutic applications (Kumar et al., 2011).

Antimicrobial and Antitumor Activities

The synthesis and characterization of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, and their biochemical impacts underline the versatility of triazolo[4,3-a]pyrazin derivatives in creating compounds with significant biological effects (Soliman et al., 2020). Moreover, the creation of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities further emphasizes the compound's significance in medicinal chemistry and drug development (Riyadh, 2011).

Future Directions

Compounds derived from pyrazolo[5,1-c][1,2,4]triazoles are used in photosensitive color materials, inks, and toners, as well as in other areas of interest . Given the limited available literature, excluding patent literature, on the synthesis and properties of these compounds, there is a need to increase knowledge on the synthesis and physicochemical properties of the pyrazolo[5,1-c][1,2,4]triazole heterocyclic system .

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c18-14-4-2-1-3-12(14)9-15(25)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8,11,13H,5,7,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDSPHDCXBLSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CC=C2F)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)

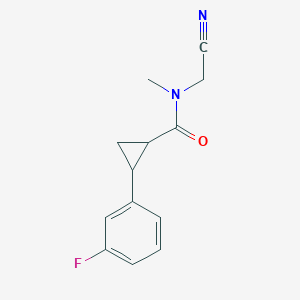

![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)

![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)